molecular formula C15H12F3NOS2 B2523678 Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone CAS No. 1023484-14-1

Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone

Cat. No.: B2523678
CAS No.: 1023484-14-1
M. Wt: 343.38
InChI Key: FYIZDJWDACNZAC-UHFFFAOYSA-N
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Description

Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone is a useful research compound. Its molecular formula is C15H12F3NOS2 and its molecular weight is 343.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Characterization

Researchers have synthesized novel compounds related to thiophen-2-yl methanone, investigating their structural properties through spectral characterization methods such as UV, IR, NMR, and mass spectrometry. These studies also involve theoretical analyses like density functional theory (DFT) calculations to understand the molecules' equilibrium geometry, bonding features, and vibrational wave numbers. For instance, Shahana and Yardily (2020) explored the synthesis and spectral characterization of thiophen-2-yl methanone derivatives, providing insights into their structural optimization and antibacterial activity through molecular docking studies (Shahana & Yardily, 2020).

Electrochemical and Electrochromic Properties

Some research has been directed towards understanding the electrochemical and electrochromic properties of compounds containing thiophen-2-yl and phenyl-methanone units. These studies highlight their potential applications in creating new electrochromic materials with desirable properties such as reasonable optical contrast and fast switching times, indicating their usefulness in various electronic and optical devices (Hu et al., 2013).

Biological Activities

The antimicrobial, antifungal, and antioxidant activities of thiophen-2-yl methanone derivatives have been a significant focus of research. These studies have synthesized various derivatives and evaluated their biological activities, providing a foundation for developing new therapeutic agents. For example, compounds synthesized by Ashok et al. (2017) were screened for antibacterial and antifungal activities, showcasing the potential for these compounds to contribute to new antimicrobial treatments (Ashok et al., 2017).

Antitumor Activity

Research into the antitumor activity of thiophen-2-yl methanone derivatives has yielded promising results. Compounds have been synthesized and tested against various cancer cell lines, showing potential as leads for new anticancer drugs. Bhole and Bhusari (2011) synthesized derivatives that demonstrated inhibitory effects on the growth of cancer cell lines, particularly leukemia and renal cancer, highlighting the therapeutic potential of these compounds in oncology (Bhole & Bhusari, 2011).

Biochemical Analysis

Biochemical Properties

Thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for its metabolism. The compound also binds to certain receptors, influencing their activity. These interactions are primarily driven by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules .

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and apoptosis. The compound influences gene expression by acting on transcription factors and other regulatory proteins. Additionally, it impacts cellular metabolism by altering the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to specific biomolecules, leading to enzyme inhibition or activation. The compound’s thiazolidinone moiety is particularly important for its binding affinity. It can inhibit enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators. Furthermore, it can activate certain nuclear receptors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged modulation of signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and analgesic properties. At higher doses, it can cause toxicity, including liver and kidney damage. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with transporters and binding proteins, which influence its localization and accumulation. The compound tends to accumulate in lipid-rich tissues due to its hydrophobic nature .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to these compartments. The compound’s presence in the nucleus is particularly important for its effects on gene expression .

Properties

IUPAC Name

thiophen-2-yl-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NOS2/c16-15(17,18)11-5-3-10(4-6-11)14-19(7-9-22-14)13(20)12-2-1-8-21-12/h1-6,8,14H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIZDJWDACNZAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C2=CC=CS2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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